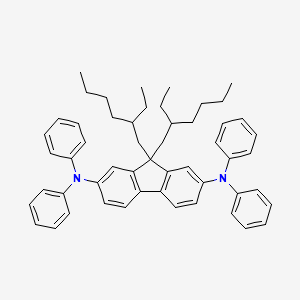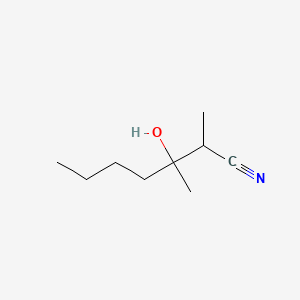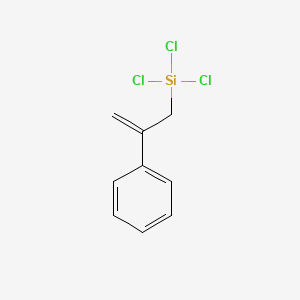
Trichloro(2-phenylprop-2-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-phenylprop-2-en-1-yl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(2-phenylprop-2-en-1-yl)silane can be synthesized through the reaction of trichlorosilane with 2-phenylprop-2-en-1-yl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-phenylprop-2-en-1-yl chloride are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trichloro(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which trichloro(2-phenylprop-2-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and reformed in various chemical environments, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichloro(2-propen-1-yl)silane
- Trichloro(2-phenylethyl)silane
- Trichloro(2-methylprop-2-en-1-yl)silane
Uniqueness
Trichloro(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the phenyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
831215-57-7 |
|---|---|
Molekularformel |
C9H9Cl3Si |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
trichloro(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C9H9Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI-Schlüssel |
MBIGJFZLOCGAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
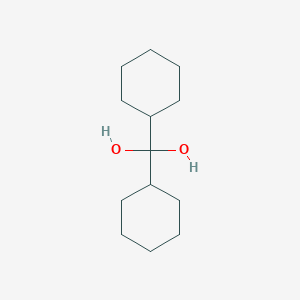
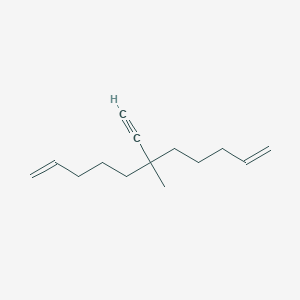

![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
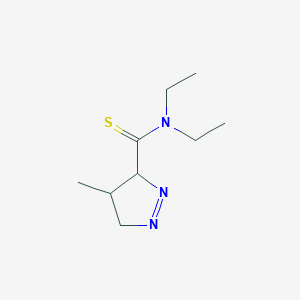
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)

